molecular formula C76H108N18O16 B15134945 H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH

H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH

Cat. No.: B15134945
M. Wt: 1529.8 g/mol
InChI Key: YCWIQPAQDXZSCK-SUDAOBRNSA-N
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Description

The compound “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” is a peptide composed of the following amino acids: phenylalanine, leucine, glutamine, histidine, isoleucine, glycine, alanine, serine, and phenylalanine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.

    Oxidation: Oxidative modifications can occur on amino acids like cysteine, methionine, and tryptophan.

    Reduction: Reduction reactions can reverse oxidative modifications, restoring the original peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or acidic hydrolysis with hydrochloric acid.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Modified peptides with oxidized amino acid residues.

    Reduction: Restored peptides with reduced amino acid residues.

Scientific Research Applications

Peptides like “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to trigger signaling pathways.

    Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

    Ion Channels: Modulating ion channel activity to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    H-Phe-Phe-OH: A shorter peptide with similar aromatic properties.

    H-Leu-Leu-OH: Another dipeptide with hydrophobic characteristics.

    H-Gly-Gly-OH: A simple dipeptide used as a model in peptide studies.

Uniqueness

The uniqueness of “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” lies in its specific sequence, which determines its structure, stability, and biological activity. The presence of multiple hydrophobic and aromatic residues contributes to its potential for self-assembly and interaction with biological membranes.

Properties

Molecular Formula

C76H108N18O16

Molecular Weight

1529.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C76H108N18O16/c1-10-44(7)63(94-75(108)64(45(8)11-2)93-72(105)58(35-51-37-80-41-83-51)89-67(100)53(27-28-61(78)96)85-68(101)55(30-43(5)6)87-66(99)52(77)31-47-21-15-12-16-22-47)74(107)81-38-62(97)84-46(9)65(98)86-54(29-42(3)4)69(102)92-60(39-95)73(106)90-57(34-50-36-79-40-82-50)71(104)88-56(32-48-23-17-13-18-24-48)70(103)91-59(76(109)110)33-49-25-19-14-20-26-49/h12-26,36-37,40-46,52-60,63-64,95H,10-11,27-35,38-39,77H2,1-9H3,(H2,78,96)(H,79,82)(H,80,83)(H,81,107)(H,84,97)(H,85,101)(H,86,98)(H,87,99)(H,88,104)(H,89,100)(H,90,106)(H,91,103)(H,92,102)(H,93,105)(H,94,108)(H,109,110)/t44-,45-,46-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-,64-/m0/s1

InChI Key

YCWIQPAQDXZSCK-SUDAOBRNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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